Cas no 905680-13-9 (4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide-based compound featuring a furan-substituted oxadiazole moiety. Its unique structure combines a sulfamoyl group with a benzamide linker, offering potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the furan and oxadiazole rings may enhance binding affinity in biological systems, while the sulfamoyl group contributes to solubility and pharmacokinetic properties. This compound is of interest for applications in enzyme inhibition or receptor modulation due to its distinct pharmacophore. Its synthetic accessibility and structural diversity make it a valuable candidate for further research in developing bioactive molecules.
4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide structure
905680-13-9 structure
Product Name:4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No:905680-13-9
MF:C22H20N4O5S
MW:452.483003616333
CID:6338836
PubChem ID:4360311
Update Time:2025-05-19

4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
    • AKOS024586646
    • F0608-0509
    • 905680-13-9
    • Inchi: 1S/C22H20N4O5S/c1-2-26(15-16-7-4-3-5-8-16)32(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(31-22)19-9-6-14-30-19/h3-14H,2,15H2,1H3,(H,23,25,27)
    • InChI Key: FLVKOXHQUSELAQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NN=C(C3=CC=CO3)O2)=O)=CC=1)(N(CC)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 452.11544092g/mol
  • Monoisotopic Mass: 452.11544092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 716
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 127Ų

4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Pricemore >>

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Additional information on 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Professional Introduction to Compound with CAS No. 905680-13-9 and Product Name: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Compound with the CAS number 905680-13-9 and the product name 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this compound is characterized by a complex arrangement of functional groups, including a benzamide core, a benzyl(ethyl)sulfamoyl moiety, and a furan-2-yl substituent linked to a 1,3,4-oxadiazole ring. Such structural features make it an intriguing candidate for further investigation in medicinal chemistry.

The benzamide moiety is a well-known pharmacophore that has been extensively studied for its role in drug design. It is often found in bioactive molecules due to its ability to interact with biological targets in a favorable manner. In the case of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, the presence of this group suggests that it may exhibit properties such as analgesic, anti-inflammatory, or even anticancer effects. These properties are often associated with benzamide derivatives and have been validated through numerous preclinical and clinical studies.

The benzyl(ethyl)sulfamoyl group adds another layer of complexity to the molecule. Sulfamoyl groups are known for their ability to enhance binding affinity to biological targets by forming hydrogen bonds and participating in dipole-dipole interactions. This functional group has been successfully incorporated into various drug molecules, contributing to their efficacy and selectivity. The specific arrangement of atoms in the benzyl(ethyl)sulfamoyl moiety of this compound could play a crucial role in determining its pharmacological profile.

The presence of a furan-2-yl substituent linked to a 1,3,4-oxadiazole ring is particularly noteworthy. Furan derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The 1,3,4-oxadiazole ring is another heterocyclic scaffold that has been extensively explored in drug discovery due to its ability to modulate biological pathways. The combination of these two heterocyclic systems in 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide suggests that it may possess unique pharmacological properties that warrant further investigation.

Recent research in the field of medicinal chemistry has highlighted the importance of multitarget-directed ligands (MTDLs) in the development of new therapeutic agents. MTDLs are designed to interact with multiple biological targets simultaneously, which can lead to synergistic effects and improved therapeutic outcomes. The complex structure of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide makes it a potential candidate for being an MTDL. Its ability to interact with various receptors and enzymes could make it an effective candidate for treating multifaceted diseases.

Moreover, the synthesis and characterization of this compound have been influenced by advancements in synthetic methodologies and computational chemistry. Modern synthetic techniques have enabled chemists to construct complex molecular architectures with high precision and yield. Computational methods such as molecular docking and quantum mechanical calculations have also played a crucial role in understanding the interactions between this compound and its potential biological targets.

The potential applications of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide extend beyond traditional pharmaceutical uses. It has shown promise in preclinical studies as a tool compound for understanding the mechanisms of various diseases. Additionally, its unique structural features make it an attractive scaffold for developing novel drugs targeting emerging health challenges.

In conclusion,4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4 oxadiazol - 2 - yl]benzamide represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further investigation in drug discovery. The combination of traditional synthetic methods and modern computational techniques has paved the way for its development as a potential therapeutic agent. As research continues to uncover new applications for this compound,CAS No 905680 - 13 - 9 will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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